molecular formula C7H10O3 B15220620 (1S)-4-Hydroxycyclopent-2-en-1-yl acetate

(1S)-4-Hydroxycyclopent-2-en-1-yl acetate

Cat. No.: B15220620
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-COBSHVIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-4-Hydroxycyclopent-2-en-1-yl acetate is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxy group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-4-Hydroxycyclopent-2-en-1-yl acetate can be achieved through several methods. One common approach involves the desymmetrization of meso-cyclopent-2-en-1,4-diacetate using biocatalysts such as Trichosporon beigelii . This method is advantageous due to its enantioselectivity and scalability.

Industrial Production Methods

Industrial production of this compound often involves the use of immobilized enzymes on magnetic core-shell nanocomposites . This method allows for efficient catalysis and easy separation of the catalyst from the reaction mixture, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S)-4-Hydroxycyclopent-2-en-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the acetate group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol or an alkane.

Scientific Research Applications

(1S)-4-Hydroxycyclopent-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-4-Hydroxycyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetate group can also participate in esterification reactions, modifying the compound’s biological properties .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxycyclopent-2-en-1-one: Similar structure but lacks the acetate group.

    Cyclopent-2-en-1-yl acetate: Similar structure but lacks the hydroxy group.

    4-Acetoxycyclopent-2-en-1-one: Contains both hydroxy and acetate groups but in different positions.

Uniqueness

(1S)-4-Hydroxycyclopent-2-en-1-yl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

[(1S)-4-hydroxycyclopent-2-en-1-yl] acetate

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6?,7-/m1/s1

InChI Key

IJDYOKVVRXZCFD-COBSHVIPSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC(C=C1)O

Canonical SMILES

CC(=O)OC1CC(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.